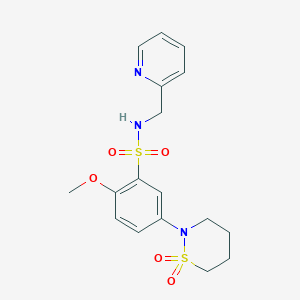![molecular formula C23H20F3N3O4 B5012918 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as MN-18, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. MN-18 is a potent agonist of the cannabinoid receptor CB1 and CB2, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. When this compound binds to the CB1 or CB2 receptor, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can have a wide range of effects on the body, depending on the specific receptor and the location of the receptor in the body.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including the dose, route of administration, and the specific receptor that is activated. Some of the effects of this compound include pain relief, anti-inflammatory effects, appetite stimulation, and mood modulation. This compound has also been shown to have potential as an anticancer agent and a treatment for neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more targeted and specific way. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are several future directions for research on 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and its potential applications. One area of interest is the development of this compound derivatives that have improved selectivity and potency for specific receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as in the treatment of neuroinflammatory disorders or as an anticancer agent. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and how it interacts with other signaling pathways in the body.
Méthodes De Synthèse
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 3-methoxy-2-naphthoyl chloride and 2-nitro-4-(trifluoromethyl)phenylpiperazine, which are reacted in the presence of a base to form this compound. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Applications De Recherche Scientifique
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been used in several scientific studies to investigate the role of the endocannabinoid system in various physiological processes. One study found that this compound can induce apoptosis in cancer cells by activating the CB1 receptor, which suggests that this compound may have potential as an anticancer agent. Another study found that this compound can reduce inflammation in the brain by activating the CB2 receptor, which suggests that this compound may have potential as a treatment for neuroinflammatory disorders.
Propriétés
IUPAC Name |
(3-methoxynaphthalen-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c1-33-21-13-16-5-3-2-4-15(16)12-18(21)22(30)28-10-8-27(9-11-28)19-7-6-17(23(24,25)26)14-20(19)29(31)32/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJKCMPDUFCPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)
![1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B5012852.png)
![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)



![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)